

Flavoxate-d5: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Flavoxate-d5

Cat. No.: B15144181

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For researchers, scientists, and professionals in drug development, the quality and characterization of internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. **Flavoxate-d5**, the deuterated analog of the urinary antispasmodic agent Flavoxate, serves as a critical internal standard for its quantification by mass spectrometry.^{[1][2]} This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for **Flavoxate-d5**, complete with detailed experimental protocols and workflow visualizations. A CoA is a crucial document that certifies the quality of a substance and demonstrates its conformity to defined specifications.

Core Analytical Parameters and Data Presentation

The Certificate of Analysis for **Flavoxate-d5** provides essential information regarding its identity, purity, and quality. The following tables summarize the key quantitative and qualitative parameters typically reported.

Table 1: General Information

Parameter	Specification
Compound Name	Flavoxate-d5
CAS Number	2748541-85-5
Molecular Formula	C ₂₄ H ₂₀ D ₅ NO ₄ [1][2]
Molecular Weight	396.50 g/mol [1][2]
Appearance	White to Off-White Solid[3]
Solubility	Soluble in Acetonitrile, DMSO[2]
Storage Condition	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Table 2: Quality Control Parameters

Test	Method	Specification
Chemical Purity (by HPLC)	HPLC-UV	≥98%
Isotopic Purity (Deuterated Forms)	LC-MS/MS	≥99% (d ₁ -d ₅)[2]
Identity (Confirmation)	¹ H-NMR, MS	Conforms to structure
Residual Solvents	GC-HS	Meets USP <467> limits
Heavy Metals	ICP-MS	≤20 ppm
Loss on Drying	TGA	≤1.0%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the analytical results presented in a Certificate of Analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of **Flavoxate-d5** and detects any non-deuterated impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 235 nm.
- Injection Volume: 10 μ L.
- Procedure: A standard solution of **Flavoxate-d5** is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area of **Flavoxate-d5** is measured. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Isotopic Purity and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight and assesses the isotopic distribution of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Full scan to determine the molecular ion and selected ion monitoring (SIM) to assess isotopic distribution.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative abundance of the d_5 species compared to d_0 to d_4 species is used to calculate the isotopic purity. The fragmentation pattern is also compared to a reference standard to confirm the structure.

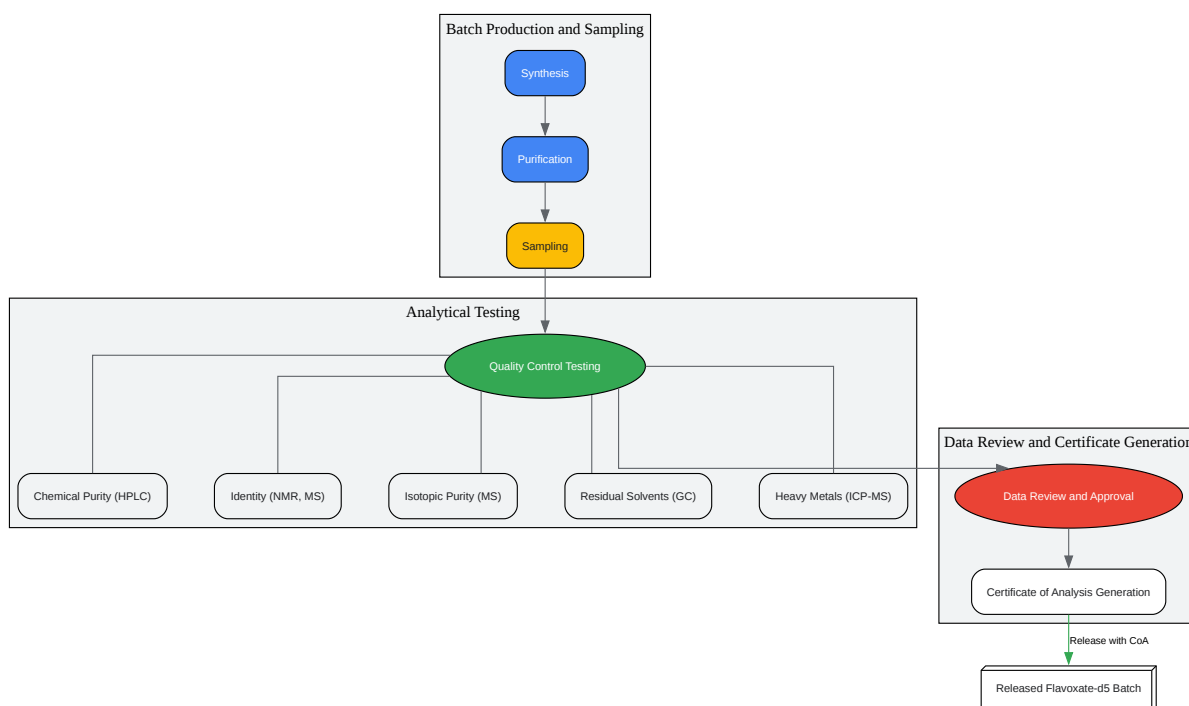
Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H -NMR)

^1H -NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the sites of deuteration confirms the isotopic labeling. The remaining proton signals are integrated and compared to the expected structure.

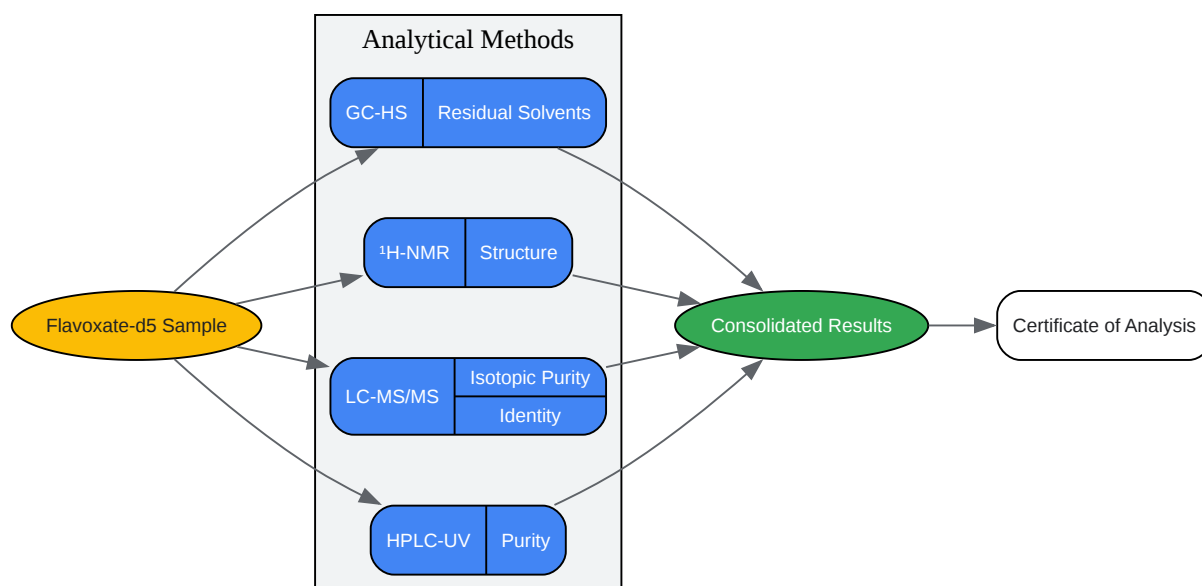
Workflow and Process Visualization

The following diagrams illustrate the logical flow of the Certificate of Analysis process and the analytical workflow for ensuring the quality of **Flavoxate-d5**.



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Caption: General workflow for the generation of a Certificate of Analysis for **Flavoxate-d5**.



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Caption: Analytical testing workflow for **Flavoxate-d5** quality control.

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